molecular formula C24H21NO4 B11411487 N-benzyl-N-(furan-2-ylmethyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-benzyl-N-(furan-2-ylmethyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11411487
M. Wt: 387.4 g/mol
InChI Key: RQPWLDGDJSRUGE-UHFFFAOYSA-N
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Description

N-BENZYL-N-[(FURAN-2-YL)METHYL]-7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that features a combination of benzyl, furan, and chromene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-N-[(FURAN-2-YL)METHYL]-7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of benzylamine with a furan-2-ylmethyl derivative, followed by cyclization and functional group modifications to introduce the chromene and carboxamide functionalities. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-N-[(FURAN-2-YL)METHYL]-7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group in the chromene moiety can be reduced to form alcohols.

    Substitution: The benzyl and furan groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the chromene carbonyl group may produce chromanols.

Scientific Research Applications

N-BENZYL-N-[(FURAN-2-YL)METHYL]-7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-BENZYL-N-[(FURAN-2-YL)METHYL]-7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-BENZYL-N-[(FURAN-2-YL)METHYL]-2-HYDROXYBENZAMIDE: Similar structure but with a hydroxyl group instead of the chromene moiety.

    N-BENZYL-N-[(FURAN-2-YL)METHYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE: Lacks the dimethyl groups on the chromene ring.

Uniqueness

N-BENZYL-N-[(FURAN-2-YL)METHYL]-7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is unique due to the presence of both the furan and chromene moieties, along with the benzyl and carboxamide functionalities. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H21NO4

Molecular Weight

387.4 g/mol

IUPAC Name

N-benzyl-N-(furan-2-ylmethyl)-7,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H21NO4/c1-16-10-11-20-21(26)13-22(29-23(20)17(16)2)24(27)25(15-19-9-6-12-28-19)14-18-7-4-3-5-8-18/h3-13H,14-15H2,1-2H3

InChI Key

RQPWLDGDJSRUGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CO4)C

Origin of Product

United States

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